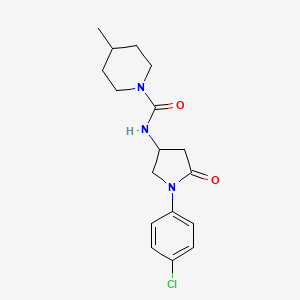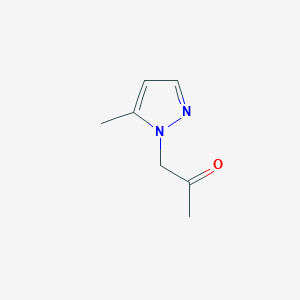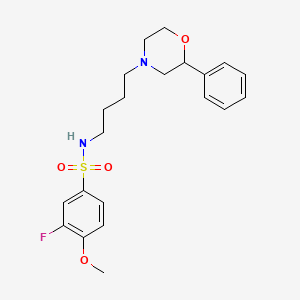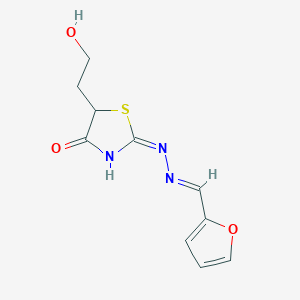
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide, also known as OP3, is a compound with potential applications in scientific research. It is a derivative of dihydropyridine, a class of compounds that has been extensively studied for their pharmacological properties. OP3 has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide is not fully understood, but it is thought to involve inhibition of the target enzyme or receptor. For example, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to bind to the active site of DPP-4 and inhibit its activity. This leads to an increase in the levels of the hormone glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces blood glucose levels. Similarly, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to inhibit the activity of c-Met, which plays a role in cell proliferation and survival. By inhibiting c-Met, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide may have anticancer activity.
Biochemical and Physiological Effects:
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to have interesting biochemical and physiological effects. For example, it has been shown to increase insulin secretion and reduce blood glucose levels in animal models of diabetes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to have antioxidant activity and to protect against oxidative stress. These effects make 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide a promising candidate for further investigation in a variety of disease models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide in lab experiments include its potential activity against a variety of targets, its well-characterized synthesis and characterization, and its interesting biochemical and physiological effects. However, there are also some limitations to using 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide. For example, its mechanism of action is not fully understood, and further research is needed to elucidate this. In addition, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide may have off-target effects that need to be taken into account in experimental design.
Orientations Futures
There are several future directions for research on 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide. One area of investigation could be to further explore its activity against different targets, and to investigate its potential as a drug candidate for a variety of diseases. Another area of research could be to investigate the mechanism of action of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide in more detail, and to explore its potential as a tool compound for studying biological pathways. Finally, further research could be done to optimize the synthesis of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide and to investigate its structure-activity relationships.
Méthodes De Synthèse
The synthesis of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide involves several steps. First, 2-chloro-3-pyridylacetonitrile is reacted with ethyl acetoacetate to form a pyridine-3-carboxylic acid derivative. This is then reduced with sodium borohydride to give the corresponding alcohol, which is then reacted with 2-oxo-2-(pyridin-4-ylamino)ethylamine to form 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide. The synthesis of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been reported in several scientific publications, and the compound has been characterized using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against several targets, including the enzyme dipeptidyl peptidase-4 (DPP-4) and the receptor tyrosine kinase c-Met. DPP-4 inhibitors are used in the treatment of type 2 diabetes, while c-Met inhibitors are being investigated as potential anticancer agents. 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide may also have activity against other targets, and further research is needed to explore its full potential.
Propriétés
IUPAC Name |
6-oxo-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-11-2-1-9(7-15-11)13(20)16-8-12(19)17-10-3-5-14-6-4-10/h1-7H,8H2,(H,15,18)(H,16,20)(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPIJQZWMKUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2438318.png)


![N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2438322.png)
![(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2438323.png)








![5-(4-fluorobenzyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2438339.png)